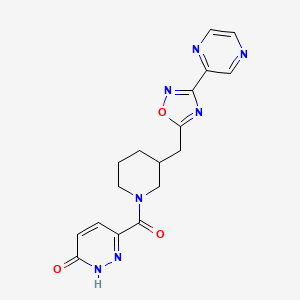
6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound of interest in various scientific fields due to its unique chemical structure and potential applications. It contains a pyridazine core with a piperidine and pyrazine moiety, as well as an oxadiazole ring, making it a compound of high complexity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves a multi-step process:
Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazole: : This can be achieved through a cyclization reaction of an appropriate pyrazinyl hydrazide with a carboxylic acid derivative.
Formation of Piperidine Derivative: : 3-(pyrazin-2-yl)-1,2,4-oxadiazole is reacted with a piperidine derivative to introduce the piperidine moiety.
Introduction of Pyridazinone: : The piperidine compound is then reacted with a pyridazinone derivative under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound could involve similar steps but optimized for large-scale production, including:
Use of continuous flow reactors to enhance reaction efficiency and yield.
Implementation of advanced purification techniques such as crystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound may undergo oxidation, typically with reagents like potassium permanganate or chromium trioxide, leading to oxidative cleavage or transformation of specific functional groups.
Reduction: : Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride to selectively reduce certain parts of the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions could occur at various positions on the compound, facilitated by reagents such as halides or organometallics.
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Halides in the presence of a base or acid catalyst.
Major Products Formed: The products formed from these reactions depend on the specific functional groups involved and the reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its potential as a building block in complex organic synthesis, offering multiple reactive sites for functionalization.
Biology: Biologically, it may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, due to its heterocyclic structure and the presence of multiple nitrogen atoms.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in drug development for conditions that involve enzymatic dysregulation or microbial infections.
Industry: Industrial applications could include its use as a precursor in the synthesis of high-performance materials, such as polymers or dyes, owing to its stable and versatile chemical structure.
Mécanisme D'action
The mechanism of action of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one would depend on its specific application:
Molecular Targets: : It may target specific enzymes or receptors, binding to active sites and modulating their activity.
Pathways Involved: : The pathways could involve inhibition of enzyme activity, disruption of microbial cell walls, or modulation of signaling pathways in cells.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other similar compounds, this molecule's unique combination of a pyridazine core with piperidine, pyrazine, and oxadiazole groups makes it stand out in terms of chemical diversity and potential reactivity.
Similar Compounds:3-(pyrazin-2-yl)-1,2,4-oxadiazole: : A simpler analog lacking the piperidine and pyridazine moieties.
Piperidine-based Compounds: : Such as piperidine-1-carbonyl derivatives, but without the pyrazine or oxadiazole groups.
Pyridazinone Derivatives: : Compounds with a pyridazinone core but different substituents in place of the pyrazine or oxadiazole rings.
This detailed article provides a comprehensive overview of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c25-14-4-3-12(21-22-14)17(26)24-7-1-2-11(10-24)8-15-20-16(23-27-15)13-9-18-5-6-19-13/h3-6,9,11H,1-2,7-8,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZQTLYFBHHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
![N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2752210.png)
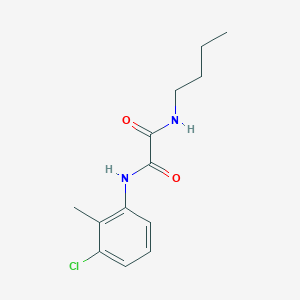
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)
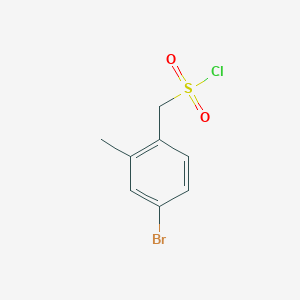
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2752215.png)
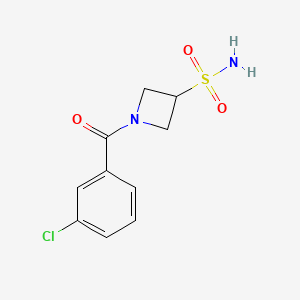
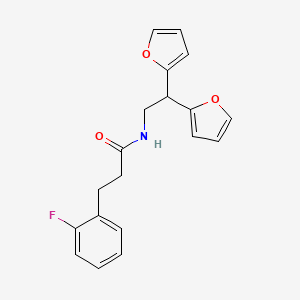
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
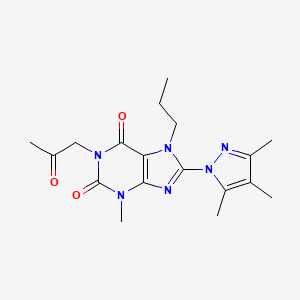
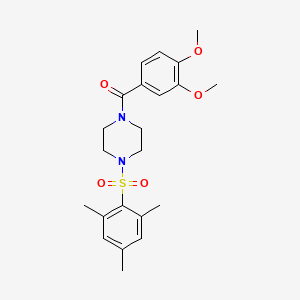
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
